molecular formula C7H3F4NO4S B2688813 5-Nitro-2-(trifluoromethyl)benzenesulfonyl fluoride CAS No. 1221566-00-2

5-Nitro-2-(trifluoromethyl)benzenesulfonyl fluoride

Cat. No.: B2688813
CAS No.: 1221566-00-2
M. Wt: 273.16
InChI Key: JDXGEGDHKJGVMI-UHFFFAOYSA-N
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Description

5-Nitro-2-(trifluoromethyl)benzenesulfonyl fluoride is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a sulfonyl fluoride group attached to a benzene ring. This compound is of significant interest in various fields of chemistry and industry due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(trifluoromethyl)benzenesulfonyl fluoride typically involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides. A common method includes a chlorine–fluorine exchange reaction of arenesulfonyl chloride in the presence of potassium fluoride or potassium bifluoride . This process can be enhanced using phase transfer catalysts such as 18-crown-6-ether in acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of readily available and inexpensive reagents, along with mild reaction conditions, makes the process economically viable for large-scale production .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Nitro-2-(trifluoromethyl)benzenesulfonyl fluoride involves its electrophilic sulfonyl fluoride group reacting with nucleophilic amino acid residues in proteins. This interaction can lead to the inactivation of enzymes or modification of protein function . The nitro group can also participate in redox reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-2-(trifluoromethyl)benzenesulfonyl fluoride is unique due to its combination of a nitro group, a trifluoromethyl group, and a sulfonyl fluoride group. This combination imparts distinct reactivity and stability, making it valuable for specific applications in chemical biology and pharmaceuticals .

Properties

IUPAC Name

5-nitro-2-(trifluoromethyl)benzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO4S/c8-7(9,10)5-2-1-4(12(13)14)3-6(5)17(11,15)16/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXGEGDHKJGVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221566-00-2
Record name 5-nitro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride
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